molecular formula C26H23N5O3S B2801000 N-(4-methoxyphenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide CAS No. 1111151-41-7

N-(4-methoxyphenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide

Cat. No.: B2801000
CAS No.: 1111151-41-7
M. Wt: 485.56
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Description

N-(4-methoxyphenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide is a useful research compound. Its molecular formula is C26H23N5O3S and its molecular weight is 485.56. The purity is usually 95%.
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Biological Activity

N-(4-methoxyphenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C26H23N5O3S
  • Molecular Weight : 485.6 g/mol
  • CAS Number : 1111151-41-7

Antioxidant and Anti-inflammatory Properties

Research has indicated that compounds with similar triazole and quinazoline scaffolds exhibit significant antioxidant and anti-inflammatory properties. For instance, molecular docking studies have shown that these compounds can effectively inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines such as TNF-α and IL-6 in LPS-induced models .

Anticancer Activity

The compound's structure suggests potential anticancer activity through inhibition of specific kinases involved in cell proliferation. Similar compounds have been shown to inhibit Polo-like kinase 1 (Plk1), which is overexpressed in various cancers . Additionally, derivatives of quinazoline have demonstrated cytotoxic effects against cancer cell lines, suggesting that this compound may also possess similar properties.

The proposed mechanism of action involves the inhibition of key enzymes such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS), which are crucial in inflammatory pathways. The downregulation of the mitogen-activated protein kinase (MAPK) signaling pathway has also been implicated in the anti-inflammatory effects observed in related compounds .

Study 1: Anti-inflammatory Activity Evaluation

In a study evaluating various derivatives for their anti-inflammatory properties, a compound structurally similar to this compound was tested for its ability to inhibit NO release. The results indicated a significant reduction in NO levels compared to control groups treated with ibuprofen .

Study 2: Anticancer Efficacy

A separate investigation focused on the cytotoxic effects of quinazoline derivatives on A549 lung cancer cells. The study found that certain compounds exhibited IC50 values ranging from 0.009 to 0.026 μM against EGFR, suggesting potent anticancer activity. This highlights the potential for this compound to act similarly as a therapeutic agent in oncology .

Comparative Analysis of Related Compounds

Compound NameStructureBiological ActivityIC50 (μM)
Compound AStructure AAnti-inflammatory15
Compound BStructure BAnticancer0.021
N-(4-methoxyphenyl)-2-(...)StructureStructurePotentially Anti-inflammatory & AnticancerTBD

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-[[5-oxo-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N5O3S/c1-34-20-13-11-19(12-14-20)27-23(32)17-35-26-29-28-25-30(16-15-18-7-3-2-4-8-18)24(33)21-9-5-6-10-22(21)31(25)26/h2-14H,15-17H2,1H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACPSTZQSIZIONV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2C4=CC=CC=C4C(=O)N3CCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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